烟酰胺核糖氯化物

描述

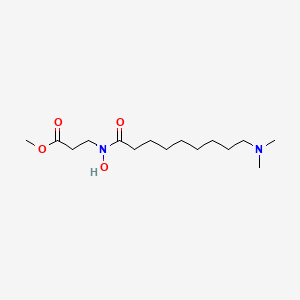

Nicotinamide riboside (NR) is a pyridine-nucleoside and a form of vitamin B3. It functions as a precursor to nicotinamide adenine dinucleotide, or NAD+, through a two-step and a three-step pathway . The molecular weight of nicotinamide riboside is 255.25 g/mol, and that of its chloride salt is 290.70 g/mol . It is a white to light brown powder that is produced by chemical synthesis .

Synthesis Analysis

A two-step chemical method for the synthesis of β-nicotinamide riboside (NR) has been described . NR can be prepared with an efficient method . A new two-step methodology achieves stereoselective synthesis of beta-nicotinamide riboside and a series of related amide, ester, and acid nucleosides .Molecular Structure Analysis

Three crystalline forms of nicotinamide riboside chloride (NR-Cl), namely Form A, Form B and Form C, were prepared and characterized . Form A and Form B are true polymorphs of anhydrous forms, while Form C is a pseudo-polymorph of a methanolate solvate form .Physical And Chemical Properties Analysis

Nicotinamide riboside chloride is a single chemical moiety containing nicotinamide and ribose . It is a white to light brown powder that is produced by chemical synthesis and is isolated by centrifugation .科学研究应用

肠道健康和微生物群:NRCl 及其衍生物可以影响肠道健康。一项研究发现,向鸡中施用 NRCl 会导致刷状缘膜功能和肠道细菌群发生变化,表明其在消化健康和微生物组研究中具有潜在应用 (Kolba 等,2022)。

治疗用途:NRCl 在治疗心血管、神经退行性和代谢性疾病方面具有潜在的治疗用途。其在提高体内 NAD+ 含量中的作用与许多健康益处有关 (Mehmel 等,2020)。

生物利用度:NRCl 在小鼠和人类中具有独特的口服生物利用度。已证明它可以显着提高人体血液中的 NAD+,表明其作为膳食补充剂的有效性 (Trammell 等,2016)。

安全性和代谢:发现长期向超重成年人施用 NRCl 是安全的,没有显着的副作用,支持其在膳食补充剂中的使用 (Conze 等,2019)。

认知健康:NRCl 可能具有神经保护作用,并有可能预防认知障碍。动物模型中的研究表明,它可能对阿尔茨海默病等疾病有益 (Braidy 和 Liu,2020)。

代谢作用:NRCl 补充剂在肥胖人群中改变了身体成分和骨骼肌乙酰肉碱浓度,表明其在控制肥胖和代谢健康方面的潜力 (Remie 等,2020)。

牛奶中的营养成分:NR 是牛奶中重要的 NAD+ 前体维生素,表明其作为一种天然膳食来源来提高 NAD+ 水平的潜力 (Trammell 等,2016)。

脓毒症治疗:在脓毒症模型中施用 NR 显示出氧化应激和器官损伤减少,表明其在重症监护环境中具有潜在用途 (Hong 等,2018)。

作用机制

Target of Action

Nicotinamide Riboside Chloride (NRCl) primarily targets the Nicotinamide Adenine Dinucleotide (NAD+) pathway . NAD+ is an essential coenzyme that plays important roles in various metabolic pathways . It is involved in cellular oxidation-reduction reactions, including the majority of catabolic and anabolic reactions .

Mode of Action

NRCl functions as a precursor to NAD+ . It is metabolized into Nicotinamide Mononucleotide (NMN), which is then converted into NAD+ . This increase in NAD+ levels supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle .

Biochemical Pathways

NRCl affects the NAD+ biosynthetic pathway . It is involved in the salvage NAD synthesis in both bacteria and eukaryotes . The increase in NAD+ levels from NRCl supplementation enhances mitochondrial function, increases oxidative metabolism, and improves glucose tolerance .

Pharmacokinetics

NRCl is likely to be absorbed mainly as nicotinamide following hydrolysis in the gut . The increase in NAD+ levels from NRCl supplementation has been shown to be dose-dependent, with higher doses resulting in greater increases in blood NAD+ levels .

Result of Action

The increase in NAD+ levels from NRCl supplementation can have several effects. It can enhance mitochondrial function, increase oxidative metabolism, and improve glucose tolerance . These effects may have implications for conditions such as obesity, diabetes, and metabolic syndrome . It also supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle .

安全和危害

Nicotinamide riboside chloride is possibly safe when used in doses up to 300 mg daily . Side effects are usually mild and might include nausea, bloating, and skin problems such as itching and sweating . The NF is safe under the proposed conditions of use for the healthy adult population, excluding pregnant and lactating women .

未来方向

NR has demonstrated excellent safety and efficacy profiles and is orally bioavailable in humans . It has been shown to provide protective effects against a broad spectrum of pathological conditions, such as neurodegenerative diseases, diabetes, and hearing loss . The role NR plays in the NAD+ biosynthetic pathway will be introduced, followed by a discussion on the synthesis of NR using chemical and enzymatic approaches .

生化分析

Biochemical Properties

Nicotinamide Riboside Chloride increases NAD+ levels and activates SIRT1 and SIRT3, enzymes involved in regulating cellular functions . The interaction between Nicotinamide Riboside Chloride and these enzymes is crucial for its biochemical role.

Cellular Effects

Nicotinamide Riboside Chloride influences cell function by increasing NAD+ levels, which in turn activates SIRT1 and SIRT3 . These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Nicotinamide Riboside Chloride involves its conversion into NAD+ in the body. This increase in NAD+ levels leads to the activation of SIRT1 and SIRT3 . These enzymes can influence gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

It is known that it can reduce cognitive deterioration in a transgenic mouse model of Alzheimer’s disease .

Metabolic Pathways

Nicotinamide Riboside Chloride is involved in the NAD+ metabolic pathway . It interacts with enzymes such as SIRT1 and SIRT3, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Nicotinamide Riboside Chloride within cells and tissues are crucial aspects of its function. It is transported into cells where it is converted into NAD+, influencing its localization and accumulation .

Subcellular Localization

Nicotinamide Riboside Chloride is localized within the cell where it is converted into NAD+ . The increase in NAD+ levels can have various effects on its activity or function, including the activation of certain enzymes and influence on cellular processes.

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5.ClH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABIFCKURFRPPO-IVOJBTPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23111-00-4 | |

| Record name | Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23111-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide riboside chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE RIBOSIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XM2XT8VWI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)

![3-[(6-Ethynyl-9H-purin-2-yl)amino]benzeneacetamide](/img/structure/B609499.png)

![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)

![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)